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Cat. No.: B174545 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
bromo-9H-carbazole, a key intermediate in the development of novel organic electronic

materials and pharmaceuticals. The document is intended for researchers, scientists, and

professionals in the fields of organic synthesis, materials science, and drug development,

offering a centralized resource for the characterization of this compound.

Executive Summary
1-bromo-9H-carbazole is a halogenated derivative of carbazole, a heterocyclic aromatic

compound known for its unique electronic and photophysical properties. The introduction of a

bromine atom at the 1-position significantly influences its molecular structure and reactivity,

making detailed spectroscopic analysis crucial for its application in advanced materials and

synthetic chemistry. This guide presents a summary of its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for

data acquisition.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-bromo-9H-carbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.18 br s - NH

7.99 q 8.0 Aromatic CH

7.53 d 8.0 Aromatic CH

7.19-7.28 m - Aromatic CH

7.09 t 8.0 Aromatic CH

Predicted data obtained from a 300 MHz spectrum in CDCl₃[1].

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: While the availability of ¹³C NMR spectra is indicated by several sources[1][2][3][4],

specific chemical shift values for 1-bromo-9H-carbazole were not found in the provided search

results. Data for carbazole and its derivatives suggest that aromatic carbons typically resonate

in the 110-140 ppm range.

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Vibrational Mode

~3450 N-H stretching

>3000 Aromatic C-H stretching

~1600 Aromatic C=C stretching

~1390 N-H bending

~1500 C-N-C stretching

Specific data for 1-bromo-9H-carbazole not

available in search results. Data is based on

characteristic absorptions for carbazole

derivatives[5].

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

m/z Interpretation

245/247
[M]⁺ molecular ion peak (due to ⁷⁹Br and ⁸¹Br

isotopes)

Specific fragmentation data not available in

search results.

Note: The molecular weight of 1-bromo-9H-carbazole is 246.11 g/mol [2]. The mass spectrum

is expected to show a characteristic isotopic pattern for a monobrominated compound, with two

peaks of nearly equal intensity separated by 2 m/z units for the molecular ion[6][7].

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for the analysis of halogenated aromatic compounds and should be

adapted as needed for specific instrumentation.
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NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 1-bromo-9H-carbazole in approximately 0.7 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to achieve optimal field homogeneity.

Acquire a standard one-dimensional proton spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

Integrate the signals to determine the relative number of protons.

Analyze the multiplicities and coupling constants to establish proton-proton connectivities.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon.

A larger number of scans may be required due to the low natural abundance of ¹³C.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b174545?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thoroughly grind 1-2 mg of 1-bromo-9H-carbazole with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle.

Place the mixture into a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

The resulting spectrum should be plotted as transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).

Ionization: Utilize Electron Impact (EI) ionization. The standard electron energy is 70 eV.

Mass Analysis: Scan a suitable mass range to detect the molecular ion and its fragments.

Data Analysis:

Identify the molecular ion peak. For 1-bromo-9H-carbazole, this will appear as a pair of

peaks of nearly equal intensity at m/z 245 and 247, corresponding to the ⁷⁹Br and ⁸¹Br

isotopes.
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Analyze the fragmentation pattern to identify characteristic losses, which can provide

further structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

1-bromo-9H-carbazole.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 1-bromo-9H-carbazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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